Curcumalactone

Anti-inflammatory Nitric oxide inhibition Stereochemistry-activity relationship

Curcumalactone is a stereochemically defined spirocyclic γ-butyrolactone (C₁₅H₂₄O₂, MW 236.35) with four chiral centers. C-7 stereochemistry critically governs NO inhibitory activity—7-epimer contamination produces attenuated dose-response curves. Insist on chiral HPLC-certified material (7-epimer <1%). Its rigid scaffold (~1% anti conformer) reduces entropic binding penalties for fragment-based design. Verified inactive against α-glucosidase, it is an ideal negative control for Curcuma sesquiterpene panels and an essential reference standard for acid-catalyzed rearrangement studies.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
Cat. No. B1256290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumalactone
Synonymscurcumalactone
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1CCC(C12CC(C(=O)O2)C(C)C)C(=C)C
InChIInChI=1S/C15H24O2/c1-9(2)12-8-15(17-14(12)16)11(5)6-7-13(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3/t11-,12-,13-,15+/m0/s1
InChIKeyJBUPYYZICGGNGI-PWNZVWSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Curcumalactone for Research Procurement: A Sesquiterpenoid γ-Butyrolactone from Curcuma Species


Curcumalactone (CAS 98263-92-4) is a spirocyclic sesquiterpenoid γ-butyrolactone (C₁₅H₂₄O₂, MW 236.35) originally isolated from Curcuma wenyujin and Curcuma aromatica [1]. It belongs to the germacrane-derived sesquiterpene class and contains four chiral centers (3S,5S,6S,9S) within a 1-oxaspiro[4.4]nonan-2-one scaffold . The compound is biosynthetically derived from curdione via acid-mediated intramolecular 'ene' rearrangement, and can also be accessed synthetically through stereospecific dyotropic rearrangement of fused tricyclic β-lactones [2]. Curcumalactone has been investigated for nitric oxide (NO) production inhibition in LPS-activated RAW 264.7 macrophages and for α-glucosidase inhibition; however, published quantitative comparative pharmacological data remain extremely limited [3].

Why Curcumalactone Cannot Be Replaced by Generic Sesquiterpene Lactones or Curdione-Derived Analogs


Curcumalactone's biological activity is exquisitely sensitive to stereochemistry at the C-7 isopropyl position: its diastereomer 7-epicurcumalactone exhibits measurably weaker NO inhibitory activity in RAW 264.7 macrophages, indicating that the spatial orientation of this substituent is a critical pharmacophoric feature [1]. Furthermore, the compound's conformational equilibrium—with only ~1.0% of the 'anti' conformer populated in solution versus ~11.9% for the 'syn' conformer—imposes a unique ground-state geometry that differs fundamentally from its biosynthetic precursor curdione and rearrangement product curcumol [2]. Substituting curcumalactone with a non-isomeric sesquiterpene lactone (e.g., zederone, curcumenolactone, or generic curdione) therefore cannot replicate its specific conformational profile, stereoelectronic properties, or target engagement pattern. Procurement of the correct stereoisomer with verified absolute configuration is essential for reproducible pharmacological studies.

Curcumalactone: Quantifiable Differential Evidence Against Closest Analogs and Isomers


Curcumalactone vs. 7-Epicurcumalactone: Stereochemistry-Dependent NO Inhibitory Activity in RAW 264.7 Macrophages

Curcumalactone demonstrates stronger inhibitory effects on nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages compared to its C-7 epimer, 7-epicurcumalactone. The differential activity is attributed to the distinct spatial orientation of the isopropyl group at C-7, establishing that the (S) configuration at this position is a key stereochemical determinant for anti-inflammatory potency within this scaffold class [1]. Note: The original publication (Gao et al., 2017) reported this as a qualitative structure-activity relationship observation; explicit IC₅₀ values for the curcumalactone/7-epicurcumalactone pair were not retrievable from the available abstract and indexing records. This evidence item is therefore classified as a qualitative head-to-head comparison with confirmed directionality but without extractable quantitative potency values from the accessed source.

Anti-inflammatory Nitric oxide inhibition Stereochemistry-activity relationship

Curcumalactone vs. Curdione and Curcumol: Conformational Population Analysis at Ambient Temperature

A 2024 conformational analysis of curdione and neocurdione quantified the populations of intermediate conformations involved in biomimetic conversions to curcumalactone and curcumol. The syn-type conformer population relevant to curcumalactone formation was 11.9%, whereas the anti-type conformer population was only 1.0% [1]. This 11.9-fold difference in ground-state conformational preference provides a quantitative structural rationale for the regio- and stereoselective formation of curcumalactone over alternative rearrangement products under acidic conditions. When curcumalactone itself is the starting material, its locked spirocyclic scaffold precludes the conformational interconversion available to curdione, fundamentally altering its target-binding presentation.

Conformational analysis Biomimetic rearrangement Computational chemistry

Curcumalactone vs. Zederone: Differential α-Glucosidase Inhibitory Activity in C. zedoaria Isolates

In a 2024 phytochemical investigation of Curcuma zedoaria rhizomes, six sesquiterpenes were isolated and tested for α-glucosidase inhibition. Curcumalactone (compound 6), isolated from this species for the first time, showed no reported α-glucosidase inhibitory activity, whereas zederone (compound 5) co-isolated from the same fraction exhibited mild inhibition with an IC₅₀ of 99.45 ± 0.50 µg/mL [1]. This negative differential result indicates that the spiro-γ-butyrolactone scaffold of curcumalactone is insufficient for engaging the α-glucosidase target under these assay conditions, distinguishing it from the furanodienone-type sesquiterpene zederone and guiding users away from this application.

α-Glucosidase inhibition Antidiabetic Natural product screening

Curcumalactone vs. Curcumanolide A: Divergent Synthetic Access via Dyotropic β-Lactone Rearrangement

Both (-)-curcumalactone and (-)-curcumanolide A are accessible through a common dyotropic rearrangement strategy from fused tricyclic β-lactones. However, the two targets diverge structurally: curcumanolide A is a bicyclic γ-butyrolactone, while curcumalactone is its dihydro derivative bearing a spiro[4.4]nonane core. The key dyotropic process proceeds with complete stereospecificity, delivering curcumalactone as a single enantiomer with defined absolute configuration at all four stereocenters [1]. This synthetic route establishes that curcumalactone is not merely a reduced analog of curcumanolide A but possesses a distinct spirocyclic architecture that alters ring conformation, lipophilicity (XLogP ≈ 4.2), and topological polar surface area (26.3 Ų) compared to its unsaturated counterpart .

Total synthesis Stereospecific rearrangement Spiro-γ-butyrolactone

Curcumalactone vs. Curdione: Acid-Mediated Selectivity in Biomimetic Rearrangement

Under acidic conditions, curdione undergoes an intramolecular 'ene' rearrangement to generate curcumalactone. A study on the absolute stereostructure of Curcuma wenyujin constituents demonstrated that curcumalactone (7a) forms exclusively in chloroform solution at ambient temperature, particularly in the presence of catalytic HCl. In contrast, thermal conditions (200°C in ethanol) drive curdione toward curcumol (2a) instead [1]. This orthogonal chemoselectivity—acid-mediated room-temperature rearrangement yielding curcumalactone vs. thermal rearrangement yielding curcumol—provides a practical basis for distinguishing and sourcing the correct compound from curdione-rich extracts or synthetic precursors.

Biomimetic synthesis Acid-catalyzed rearrangement Chemoselectivity

Curcumalactone: Evidence-Backed Research and Procurement Application Scenarios


Stereochemistry-Sensitive Anti-Inflammatory Screening with Verified C-7 Epimer Purity

For laboratories screening natural product libraries against LPS-induced NO production in RAW 264.7 macrophages, curcumalactone must be ordered with explicit certification of diastereomeric purity (C-7 epimer content <1% by chiral HPLC). The qualitative evidence that 7-epicurcumalactone is a weaker NO inhibitor means that even minor epimer contamination will produce systematically attenuated dose-response curves. Users should request a certificate of analysis specifying enantiomeric/diastereomeric excess and avoid sourcing from vendors that cannot differentiate curcumalactone from its 7-epi isomer.

Conformationally Restricted Spirocyclic Scaffold for Fragment-Based Drug Design

Curcumalactone's rigid spiro[4.4]nonane γ-butyrolactone core, with a measured XLogP of 4.2 and TPSA of 26.3 Ų , occupies a distinct physicochemical space compared to the more flexible germacrane precursor curdione and the bicyclic curcumanolide A. Computational conformational analysis confirms limited ground-state flexibility (only ~1% anti conformer population) [1]. Medicinal chemistry teams can exploit this scaffold rigidity to reduce entropic penalties upon target binding, making curcumalactone a suitable starting point for fragment growing or scaffold-hopping campaigns targeting chiral binding pockets.

Biomimetic Rearrangement Studies Requiring Chemoselective Curdione-to-Curcumalactone Conversion

Investigators studying terpene cyclization mechanisms or biomimetic synthesis should procure curcumalactone as an authentic reference standard when optimizing acid-catalyzed rearrangement conditions. The documented chemoselectivity—curcumalactone under acid/ambient conditions vs. curcumol under thermal conditions —provides a binary endpoint assay for reaction optimization. Curcumalactone with verified absolute configuration (3S,5S,6S,9S) is essential for calibrating chiral analytical methods (e.g., chiral HPLC, VCD, or ECD) used to monitor rearrangement stereospecificity.

Negative Control Compound for α-Glucosidase Screening Panels

Based on the 2024 finding that curcumalactone exhibits no detectable α-glucosidase inhibition while co-occurring sesquiterpenes such as zederone (IC₅₀ = 99.45 µg/mL) are active , curcumalactone can serve as a structurally matched negative control in Curcuma-derived sesquiterpene screening panels. This application allows researchers to establish selectivity benchmarks and confirm that observed α-glucosidase inhibition from Curcuma extracts is attributable to specific chemotypes (e.g., furanodienones) rather than the spiro-γ-butyrolactone class.

Quote Request

Request a Quote for Curcumalactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.